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molecular formula C9H6F3N3O B123222 3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine CAS No. 79684-40-5

3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine

Cat. No. B123222
M. Wt: 229.16 g/mol
InChI Key: LNJCRRYRSAHCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780980B1

Procedure details

N-formyl m-[3-(trifluoromethyl)diazirine-3-yl]aniline (120 mg) is dissolved in 3 ml of methanol. Concentrated HCl (1 ml) is added. The mixture is reacted for 10 min at ambient temperature. The reaction mixture is cooled to 0° C. in an ice bath and neutralised with NaOH (3 ml, 6N). The aqueous phase is extracted with ethyl ether (5 times 4 ml). The combined organic phase is washed with deionised water (5 ml) and dried over MgSO4. The solvent is evaporated under reduced pressure to give a yellow oil m-[3-(trifluoromethyl)-diazirine-3-yl]aniline.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2([C:13]([F:16])([F:15])[F:14])[N:12]=[N:11]2)[CH:5]=1)=O.Cl.[OH-].[Na+]>CO>[F:16][C:13]([F:14])([F:15])[C:10]1([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:3])[N:11]=[N:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(=O)NC1=CC(=CC=C1)C1(N=N1)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted for 10 min at ambient temperature
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl ether (5 times 4 ml)
WASH
Type
WASH
Details
The combined organic phase is washed with deionised water (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1(N=N1)C=1C=C(N)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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